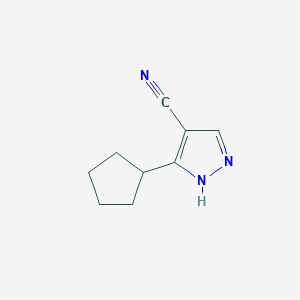
5-cyclopentyl-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
5-cyclopentyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Cyclopentyl-1H-pyrazole-4-carbonitrile, a member of the pyrazole family, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a five-membered pyrazole ring with a cyclopentyl substituent and a carbonitrile group. Its molecular formula is , with a molecular weight of 176.22 g/mol. The presence of the cyclopentyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cell proliferation. The compound may act as an enzyme inhibitor or modulator of receptor activity, influencing key biochemical pathways.
Target Interactions
Research indicates that compounds similar to this compound have shown potential in inhibiting specific enzymes such as:
- Cyclooxygenase (COX) : Involved in inflammation.
- p38 MAPK : Plays a role in cellular responses to stress and inflammation.
These interactions suggest that this compound could possess anti-inflammatory properties, making it a candidate for further pharmacological development.
Pharmacological Activities
The pharmacological profile of this compound includes:
- Anti-inflammatory Activity : Initial studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with inflammatory diseases.
- Antitumor Potential : There is emerging evidence that pyrazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells.
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, including this compound. Below are notable findings:
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including cyclocondensation reactions involving hydrazine derivatives and carbonitriles. The ability to modify the structure allows for the exploration of different biological activities through structural variations.
Propriétés
IUPAC Name |
5-cyclopentyl-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-5-8-6-11-12-9(8)7-3-1-2-4-7/h6-7H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDQSPLNQSFYHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=NN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















